molecular formula C20H28F2N2O B5336127 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Cat. No.: B5336127
M. Wt: 350.4 g/mol
InChI Key: DNQFUEYXGSOSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperidine derivative and belongs to the class of compounds known as dopamine reuptake inhibitors.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn enhances dopaminergic neurotransmission. This mechanism of action has been shown to be effective in improving symptoms associated with neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase the concentration of dopamine in the synaptic cleft, which leads to enhanced dopaminergic neurotransmission. This, in turn, improves symptoms associated with neurological disorders such as Parkinson's disease and ADHD. Additionally, this compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is its high affinity and selectivity for the dopamine transporter. This makes it a promising candidate for the treatment of various neurological disorders. Additionally, this compound has a low potential for abuse and addiction, which is a significant advantage over other dopamine reuptake inhibitors.
However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its potential side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine. One direction is to investigate the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to determine the potential side effects of this compound and its long-term safety profile. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration in clinical settings. Finally, the development of novel analogs of this compound with improved solubility and selectivity may lead to the discovery of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis method of 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves the reaction of 3,4-difluorophenylacetonitrile with 1-(3-oxo-3-(1-pyrrolidinyl)propyl)piperidine-2,6-dione in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have high affinity and selectivity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.

Properties

IUPAC Name

3-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O/c21-18-8-7-16(14-19(18)22)5-6-17-4-3-10-23(15-17)13-9-20(25)24-11-1-2-12-24/h7-8,14,17H,1-6,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFUEYXGSOSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.